molecular formula C11H14INO B1306218 4-(4-Iodobenzyl)morpholine CAS No. 299159-27-6

4-(4-Iodobenzyl)morpholine

Cat. No.: B1306218
CAS No.: 299159-27-6
M. Wt: 303.14 g/mol
InChI Key: IYDFKIKPNVVXQU-UHFFFAOYSA-N
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Description

Significance of the Morpholine (B109124) Scaffold in Chemical and Medicinal Sciences

The morpholine heterocycle is a cornerstone in medicinal chemistry, often classified as a "privileged structure". nih.govjchemrev.com This is attributed to its favorable physicochemical, metabolic, and biological properties, as well as its straightforward inclusion into molecules via various synthetic methods. nih.gov The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a feature in numerous approved and experimental drugs. nih.govjchemrev.com

In drug discovery, the morpholine scaffold is frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. acs.orgbiosynce.comnih.gov Its utility stems from several key characteristics:

Improved Physicochemical Properties : The presence of the morpholine ring often leads to a well-balanced lipophilic-hydrophilic profile and can enhance aqueous solubility, which is critical for drug absorption. acs.orgbiosynce.comnih.gov The weak basicity of the nitrogen atom gives the ring a pKa value close to physiological pH, further aiding solubility and permeability across biological membranes like the blood-brain barrier. acs.orgnih.gov

Enhanced Biological Potency : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, allowing it to bind effectively to biological targets such as enzymes and receptors. acs.orgnih.gov This can increase a molecule's potency and selectivity. nih.govbiosynce.com

Versatile Synthetic Building Block : As a readily accessible synthetic component, the morpholine moiety can be used as a scaffold to orient other functional groups in the correct three-dimensional position for optimal interaction with a biological target. acs.orgnih.gove3s-conferences.org It serves as a building block for a wide array of therapeutic agents, including those with anticancer, antibacterial, antifungal, and anti-inflammatory activities. jchemrev.come3s-conferences.orgontosight.ai

Rationale for Research on Iodinated Organic Compounds within Morpholine Derivatives

The incorporation of iodine into organic molecules is a well-established strategy in medicinal chemistry and organic synthesis. wikipedia.org Organoiodine compounds are valuable for several reasons, providing a strong rationale for developing iodinated versions of biologically relevant scaffolds like morpholine.

The primary motivations for this research include:

Applications in Medical Imaging : Organic compounds containing radioisotopes of iodine, such as Iodine-123 or Iodine-124, are pivotal in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.org Attaching an iodine atom to a morpholine-based molecule that targets a specific biological structure could create a powerful radiotracer for visualizing and diagnosing diseases. acs.org Furthermore, iodine's high electron density makes it a useful element for developing X-ray radiocontrast agents. wikipedia.org

Utility in Organic Synthesis : The carbon-iodine (C-I) bond is relatively weak, making iodinated compounds excellent intermediates in synthetic chemistry. wikipedia.org The iodine atom can be easily replaced with other functional groups through reactions like cross-coupling, allowing chemists to build more complex molecules. ontosight.ai An iodinated morpholine derivative like 4-(4-Iodobenzyl)morpholine can thus serve as a versatile building block for creating libraries of novel compounds for drug discovery. cymitquimica.comnih.gov

Modulation of Biological Activity : The presence of a large, lipophilic atom like iodine can significantly alter a molecule's size, conformation, and electronic properties, which can in turn influence its biological activity and metabolic stability. cymitquimica.com Researchers explore iodination as a means to fine-tune the pharmacological profile of a lead compound.

Overview of Current Research Trajectories for this compound and Related Analogues

Current research involving this compound and structurally similar compounds is primarily focused on their roles as intermediates and building blocks in the synthesis of more complex, biologically active molecules. cymitquimica.com While specific, large-scale studies on this compound itself are not widely published, its availability and the established utility of its constituent parts suggest its application in the early stages of drug discovery and materials science.

The research trajectory for this class of compounds appears to follow two main paths:

Development of Novel Therapeutics : Researchers utilize the iodinated morpholine scaffold to synthesize new chemical entities. The iodine atom on the benzyl (B1604629) ring serves as a convenient handle for synthetic elaboration, particularly in palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize binding to therapeutic targets.

Creation of Diagnostic Agents : Leveraging the properties of iodine, a key research direction is the development of molecular probes for medical imaging. By using a radioactive isotope of iodine, compounds like this compound could be converted into radiolabeled tracers for PET or SPECT imaging, enabling the non-invasive study of biological processes or the diagnosis of diseases.

The investigation of related analogues further supports these research directions. For instance, compounds like 4-(4-Iodophenyl)morpholine and 4-[(4-Iodophenyl)carbonyl]morpholine are also explored as intermediates in medicinal chemistry. cymitquimica.comchemicalbook.com The existence of various substituted analogues underscores the scientific interest in this structural motif for generating novel compounds with potential therapeutic or diagnostic value.

Table 2: Related Iodinated Morpholine Analogues in Research

Compound NameCAS NumberMolecular FormulaNoted Application/InterestReference
4-(4-Iodophenyl)morpholine87350-77-4C10H12INOPotential applications in medicinal chemistry, intermediate in organic synthesis cymitquimica.comscbt.comsigmaaldrich.com
4-[(4-Iodophenyl)carbonyl]morpholine79271-22-0C11H12INO2Synthetic intermediate chemicalbook.com
4-(3,5-Difluoro-4-iodophenyl)morpholineNot specifiedNot specifiedHalogenated morpholine derivative for research

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-iodophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDFKIKPNVVXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383720
Record name 4-(4-Iodobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299159-27-6
Record name 4-(4-Iodobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Iodobenzyl Morpholine

Established Synthetic Pathways for 4-(4-Iodobenzyl)morpholine

The synthesis of this compound is typically achieved through well-established nucleophilic substitution or reductive amination reactions. These methods are reliable for constructing the core structure from readily available starting materials.

The formation of the N-benzyl bond is the crucial step in synthesizing this compound. This is generally accomplished via two primary pathways:

N-Alkylation: This direct approach involves the nucleophilic substitution reaction between morpholine (B109124) and a 4-iodobenzyl halide, such as 4-iodobenzyl bromide. The nitrogen atom of the morpholine acts as a nucleophile, displacing the halide on the benzylic carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. This method is a straightforward application of amine alkylation.

Reductive Amination: An alternative strategy is the reductive amination of 4-iodobenzaldehyde (B108471) with morpholine. This one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165), to yield the final tertiary amine product. arkat-usa.org An effective reducing system for such transformations is sodium borohydride in the presence of acetic acid. arkat-usa.org

The selection of precursors is critical for an efficient synthesis. The primary starting materials are commercially available, making this compound highly accessible for research purposes.

Precursor/ReagentRole in SynthesisRelevant Synthetic PathwayReference
MorpholineNitrogen source (nucleophile)N-Alkylation, Reductive Amination arkat-usa.orgreddit.com
4-Iodobenzyl bromideElectrophilic benzyl (B1604629) sourceN-Alkylation sigmaaldrich.comchemicalbook.com
4-IodobenzaldehydeCarbonyl source for iminium formationReductive Amination arkat-usa.org
Sodium borohydride (NaBH₄)Reducing agent for iminium ionReductive Amination arkat-usa.org
Potassium carbonate (K₂CO₃)Base to neutralize acid byproductN-Alkylation reddit.com
Acetic Acid (AcOH)Used with NaBH₄ as a reducing systemReductive Amination arkat-usa.org

Novel Synthetic Approaches and Derivatization Strategies for Morpholine Compounds

While the synthesis of this compound itself relies on classical methods, the broader field of morpholine synthesis has seen significant innovation, with a focus on efficiency, safety, and environmental considerations.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of morpholine synthesis, several green strategies have been developed.

One notable advancement is a redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663). chemrxiv.orgchemrxiv.org This method avoids the traditional three-step process that often involves hazardous reagents like chloroacetyl chloride and subsequent reduction steps. chemrxiv.org The use of ethylene sulfate is more environmentally friendly and efficient. chemrxiv.orgchemrxiv.org

Another green approach is the direct N-alkylation of morpholine using alcohols instead of alkyl halides. researchgate.net This method, often catalyzed by metal complexes, is highly atom-economical as it produces water as the only byproduct. researchgate.net The use of N-formylmorpholine as a non-toxic, stable, and non-corrosive green solvent in other organic syntheses further highlights the application of green chemistry principles within this compound class. ajgreenchem.com

Catalysis offers a powerful tool for the efficient synthesis of morpholine derivatives. A variety of catalytic systems have been developed for N-alkylation reactions, which are directly relevant to the synthesis of analogues of this compound.

Heterogeneous Catalysis: A CuO–NiO/γ–Al2O3 catalyst has been successfully used for the N-alkylation of morpholine with various alcohols in a gas-solid phase reaction. This system demonstrates high catalytic activity and stability, making it suitable for industrial applications. researchgate.net

Homogeneous Catalysis: N-heterocyclic carbene (NHC) complexes of iridium (III) and ruthenium (II) have shown high efficiency in catalyzing the N-alkylation of amines with alcohols. nih.gov These catalysts are effective for a wide range of substrates, including the N-benzylation of morpholine. nih.gov

Organocatalysis: For the synthesis of chiral morpholines, organocatalytic methods have been developed. These approaches allow for the enantioselective synthesis of C2-functionalized, N-benzyl protected morpholines, providing access to enantiopure compounds that are valuable in pharmaceutical research. nih.gov

Novel ApproachKey FeaturesExample Reagents/CatalystsReference
Green Synthesis via Ethylene SulfateRedox-neutral, avoids hazardous reagents, fewer steps.Ethylene sulfate, tBuOK chemrxiv.orgchemrxiv.org
Catalytic N-Alkylation with AlcoholsHigh atom economy (water is the only byproduct).CuO–NiO/γ–Al₂O₃, NHC–Ir(III), NHC–Ru(II) researchgate.netnih.gov
Enantioselective OrganocatalysisProvides access to chiral, enantiopure morpholines.Commercial organocatalysts nih.gov

Chemical Reactivity and Stability Considerations in Research

The chemical reactivity of this compound is dominated by its aryl iodide group. The carbon-iodine bond is relatively weak compared to carbon-bromine or carbon-chlorine bonds, making it an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. wikipedia.org This reactivity makes the compound a valuable building block for synthesizing more complex molecules.

The stability of the compound is generally robust. The morpholine ring and the N-benzyl linkage are stable under typical cross-coupling conditions. However, the C–I bond can undergo homolytic cleavage under pyrolytic (high temperature) conditions to generate an iodobenzyl radical. acs.org

Key reactions involving the aryl iodide moiety include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, creating biaryl structures. nih.govnih.govmdpi.com

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene, enabling vinylation of the aromatic ring. wikipedia.orgnih.govorganic-chemistry.orgmdpi.comlibretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne, a common structure in organic materials and pharmaceuticals. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterC(sp²)-C(sp²) or C(sp²)-C(sp³)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) nih.govnih.gov
Heck-Mizoroki ReactionAlkeneC(sp²)-C(sp²)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira CouplingTerminal AlkyneC(sp²)-C(sp)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base wikipedia.orgorganic-chemistry.orgnih.gov

Reaction Mechanism Studies Relevant to this compound

The aryl iodide moiety of this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. The mechanisms of these reactions have been extensively studied and are central to understanding the compound's reactivity.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.org The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl iodide (e.g., this compound) to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, and a base removes a proton from the amine to form a palladium amido complex.

Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

A "cocktail"-type catalysis system, involving several types of catalytic centers like complexes, clusters, and nanoparticles, has also been proposed for the Buchwald-Hartwig reaction, suggesting both homogeneous and heterogeneous pathways may be involved. researchgate.net

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism consists of two interconnected catalytic cycles:

The Palladium Cycle: This cycle mirrors other cross-coupling reactions, starting with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation from the copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (often an amine) to form a copper acetylide intermediate. youtube.com This species is crucial for transferring the alkynyl group to the palladium center in the transmetalation step. libretexts.org Copper-free versions of the Sonogashira reaction exist, where the base is strong enough to deprotonate the alkyne for subsequent reaction with the palladium complex. libretexts.org

Suzuki-Miyaura Coupling: One of the most versatile methods for C-C bond formation, the Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester. youtube.comyonedalabs.com The generally accepted mechanism involves three fundamental steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-iodine bond of this compound to create a Pd(II) complex. youtube.comyoutube.com

Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex. youtube.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and the biaryl product. The Pd(0) catalyst is regenerated, completing the cycle. youtube.comyoutube.com

Functional Group Interconversions and Modifications on the this compound Scaffold

The cross-coupling reactions described above are powerful tools for the functional group interconversion of the aryl iodide in this compound. These transformations allow for the introduction of a wide range of substituents, significantly diversifying the molecular structure for various applications, such as in the development of bioactive compounds. researchgate.netnih.gov

The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in these palladium-catalyzed reactions, allowing for selective transformations under mild conditions. wikipedia.orgyonedalabs.com

Carbon-Carbon Bond Formation: The Suzuki and Sonogashira reactions are primary methods for creating new C-C bonds at the site of the iodine atom.

Suzuki Reaction: By reacting this compound with various aryl or vinyl boronic acids or esters, a diverse range of biaryl and styrenyl derivatives can be synthesized. The reaction conditions are generally mild and tolerant of many functional groups. yonedalabs.com

Sonogashira Reaction: This reaction allows for the introduction of an alkynyl group, producing arylalkynes. These products are themselves versatile intermediates that can undergo further transformations, such as addition reactions. wikipedia.orgyoutube.com

Table 1: Examples of C-C Bond Forming Reactions on the this compound Scaffold
Reaction TypeCoupling PartnerCatalyst SystemBaseProduct Type
Suzuki-Miyaura CouplingArylboronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + LigandK₂CO₃, Cs₂CO₃, K₃PO₄4-(4'-Arylbenzyl)morpholine
Sonogashira CouplingTerminal Alkyne (H-C≡C-R)Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI)Amine (e.g., Et₃N, piperidine)4-(4-(Alkynyl)benzyl)morpholine

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is the key method for converting the aryl iodide into an arylamine. This allows for the introduction of primary or secondary amines, amides, or other nitrogen-containing heterocycles. acsgcipr.orgrsc.org The choice of ligand is critical for achieving high yields and accommodating a broad range of amine substrates. libretexts.org

Table 2: C-N Bond Formation on the this compound Scaffold
Reaction TypeCoupling PartnerCatalyst SystemBaseProduct Type
Buchwald-Hartwig AminationPrimary/Secondary Amine (R¹R²NH)Pd(0) or Pd(II) catalyst + Phosphine LigandNaOtBu, K₃PO₄, Cs₂CO₃4-(4'-(Amino)benzyl)morpholine

These functional group interconversions highlight the utility of this compound as a versatile scaffold. By leveraging well-understood reaction mechanisms, chemists can strategically modify the molecule to build more complex structures with desired properties.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition. For a compound like 4-(4-Iodobenzyl)morpholine, with its distinct aromatic and aliphatic regions, different spectroscopic methods offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum for this compound, distinct signals would be expected for the protons of the iodobenzyl group and the morpholine (B109124) ring. The aromatic protons on the iodinated benzene ring would typically appear as two doublets in the downfield region (approximately 7.0-7.8 ppm) due to the symmetrical substitution pattern. The methylene protons of the benzyl (B1604629) group (-CH₂-) would likely produce a singlet around 3.4-3.6 ppm. The protons on the morpholine ring would present as two multiplets, often appearing as triplets, corresponding to the methylene groups adjacent to the nitrogen atom (-N-CH₂-) and the oxygen atom (-O-CH₂-), typically in the ranges of 2.4-2.6 ppm and 3.6-3.8 ppm, respectively.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see signals for the four distinct types of carbon atoms in the substituted benzene ring, a signal for the benzylic carbon, and two signals for the carbons of the morpholine ring.

Table 1: Predicted NMR Data for this compound (Note: This table is based on typical chemical shifts for similar structural motifs, as specific experimental data for this compound is not publicly available.)

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to Iodo) Doublet, ~7.7 ~138
Aromatic CH (meta to Iodo) Doublet, ~7.1 ~130
Aromatic C-I - ~93
Aromatic C-CH₂ - ~137
Benzyl CH₂ Singlet, ~3.5 ~63
Morpholine N-CH₂ Multiplet (Triplet), ~2.5 ~54

Mass Spectrometry (MS) Applications in Compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₄INO), high-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be approximately 303.0120 g/mol . The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be observed at m/z 303.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl-nitrogen bond. This would lead to the formation of a stable morpholinomethyl cation (m/z 100) and an iodobenzyl radical, or an iodobenzyl cation (m/z 217). The loss of the entire morpholine group would also result in the detection of the iodobenzyl fragment.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table represents plausible fragmentation based on chemical principles, as specific experimental spectra are not publicly available.)

m/z (Mass/Charge Ratio) Plausible Fragment Identity
303 Molecular Ion [C₁₁H₁₄INO]⁺
217 Iodobenzyl cation [C₇H₆I]⁺
176 Morpholine fragment loss [M - C₄H₈NO]⁺

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic peaks. C-H stretching vibrations from the aromatic ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretches from the morpholine and benzyl methylene groups would be observed in the 2800-3000 cm⁻¹ region. A strong C-O-C stretching band, characteristic of the ether linkage in the morpholine ring, would be prominent around 1115-1125 cm⁻¹. The C-N stretching of the tertiary amine would be visible in the 1000-1250 cm⁻¹ region. Finally, the C-I bond would have a characteristic stretching vibration in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: This table shows expected absorption ranges for the compound's functional groups.)

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2800
C-O-C Ether Stretch 1125-1115
C-N Tertiary Amine Stretch 1250-1000

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used in this context.

High-Performance Liquid Chromatography (HPLC) in Research

HPLC is a premier technique for purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 stationary phase column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Detection would most commonly be performed using an ultraviolet (UV) detector, as the iodobenzyl group contains a strong chromophore that absorbs UV light, likely around 254 nm. The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Amines (Note: These are general conditions and would require optimization for this compound.)

Parameter Typical Value/Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Hyphenated Techniques in Analysis

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, although it would require a high-temperature column and conditions. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. The GC separates the compound from any volatile impurities, and the MS provides a mass spectrum for the eluting peak, allowing for definitive identification by comparing it to the known spectrum of the compound. This hyphenated technique is invaluable for purity analysis and the identification of by-products or degradants.

Table 5: Illustrative GC-MS Parameters for Analysis (Note: These are hypothetical conditions for a compound of this type.)

Parameter Typical Value/Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)
MS Detector Electron Ionization (EI) at 70 eV

| Mass Range | 50-400 amu |

Advanced Crystallographic Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry, as well as details about intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-stacking.

Despite the power of this technique, a search of crystallographic databases and the broader scientific literature did not yield any studies reporting the single-crystal X-ray structure of this compound. Consequently, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been published.

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available
R-factor (%)Data Not Available

Other Specialized Analytical Methods in Compound Research

Beyond crystallography, a variety of other specialized spectroscopic and spectrometric methods are routinely employed to characterize chemical compounds. These techniques provide complementary information regarding the compound's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for determining the carbon-hydrogen framework of a molecule. While spectra for closely related compounds can be found, specific, peer-reviewed, and fully assigned NMR data for this compound are not available in published research.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of a compound. While the theoretical monoisotopic mass of this compound can be calculated, detailed experimental mass spectrometry studies, such as those employing high-resolution mass spectrometry (HRMS), have not been reported in the literature.

Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. There are no published FT-IR or Raman spectra specifically for this compound.

Table 2: Summary of Specialized Analytical Data Availability for this compound

Analytical MethodFindings/Data Availability
¹H NMR SpectroscopyNo published research data available.
¹³C NMR SpectroscopyNo published research data available.
High-Resolution Mass SpectrometryNo published research data available.
FT-IR SpectroscopyNo published research data available.
Raman SpectroscopyNo published research data available.

Pharmacological and Biological Research on 4 4 Iodobenzyl Morpholine and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Morpholine (B109124) Derivatives

The biological activity of morpholine-containing compounds is significantly influenced by their chemical structure. The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets. Structure-activity relationship (SAR) studies help in understanding how different parts of a molecule, such as the morpholine ring and its substituents, contribute to its biological effects.

For morpholine derivatives, SAR studies have shown that substitutions on the morpholine ring and the nature of the groups attached to it can dramatically alter their pharmacological profile. The morpholine moiety itself can enhance the potency of a molecule and improve its pharmacokinetic properties.

Influence of the Iodobenzyl Moiety on Biological Activity

The iodobenzyl group attached to the morpholine nitrogen is a key determinant of the biological activity of 4-(4-Iodobenzyl)morpholine. While specific studies detailing the influence of the 4-iodobenzyl moiety on this particular compound are limited, broader SAR studies on related molecules provide valuable insights.

For instance, in the development of inhibitors for certain enzymes, the presence of a halogen on the phenyl ring has been shown to be important for activity. In some cases, halogen-substituted phenyl groups are required for maximum activity against certain cell lines.

Conformational Analysis and its Impact on Bioactivity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. The morpholine ring typically adopts a chair conformation. The orientation of the 4-iodobenzyl substituent relative to the morpholine ring can influence how the molecule presents itself to its target.

Exploration of Biological Activities and Therapeutic Potential

Research into this compound and its derivatives has explored a range of biological activities, with a significant focus on enzyme inhibition and receptor interactions. These studies are crucial for identifying the therapeutic potential of this class of compounds.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This is a common mechanism of action for many drugs. Morpholine derivatives have been investigated as inhibitors of several important enzymes.

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in Gram-negative bacteria and a promising target for new antibiotics. This compound has been used as a building block in the synthesis of potential LpxC inhibitors. In the design of these inhibitors, a diphenyl acetylene unit was prepared through a Sonogashira coupling with this compound nih.gov. While this highlights its use in creating potential inhibitors, direct inhibitory activity of this compound itself against LpxC is not documented in these studies.

PI3K: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, and survival. Their dysregulation is often linked to cancer. Several morpholine-containing compounds have been identified as potent PI3K inhibitors. For example, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been evaluated as PI3K inhibitors researchgate.net. The morpholine moiety in these inhibitors often plays a crucial role in binding to the enzyme's active site.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibitors of these enzymes have therapeutic applications, for instance, in the treatment of glaucoma. A study on morpholine-derived thiazoles as bovine carbonic anhydrase-II (bCA-II) inhibitors demonstrated that these compounds can exhibit inhibitory activity rsc.orgresearchgate.net. The kinetic study of one of the most potent compounds showed concentration-dependent inhibition rsc.orgresearchgate.net.

The following table summarizes the inhibitory activities of some morpholine derivatives against different enzyme targets.

Compound/Derivative ClassTarget EnzymeActivity/Finding
Thiazole derivatives with morpholineBovine Carbonic Anhydrase-II (bCA-II)Exhibited varying degrees of inhibitory action. One potent compound showed a Ki value of 9.64 ± 0.007 μM. rsc.orgresearchgate.net
2-aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3Kα, β, γShowed good enzymatic activity against various PI3K isoforms.
Oxazolidinones synthesized using this compoundLpxCA derivative showed an IC50 of 0.007 μM against E. coli LpxC. nih.gov

Receptor Binding Affinities and Modulatory Effects

Beyond enzyme inhibition, morpholine derivatives have been explored for their ability to bind to and modulate the activity of various receptors in the body. The morpholine ring can bestow selective affinity for a wide range of receptors nih.gov.

While specific receptor binding data for this compound is not extensively documented, the broader class of morpholine derivatives has been shown to interact with various central nervous system (CNS) receptors. The physicochemical properties of the morpholine ring, such as its pKa and flexible conformation, can improve a molecule's ability to cross the blood-brain barrier and interact with CNS targets.

For example, certain aryl-morpholines have been identified to interact with the PI3K kinase family, and morpholine-azaindoles with cannabinoid receptors. The specific nature of the aryl group and any substitutions on it would be critical in determining the receptor binding affinity and selectivity. The 4-iodobenzyl moiety of this compound would therefore be expected to play a significant role in defining its receptor interaction profile.

Cannabinoid Receptor (CB1) Ligand Research

Research into the therapeutic potential of targeting the endocannabinoid system has led to the development of various ligands for cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system. mdpi.comnih.gov These receptors are involved in a multitude of physiological processes, and their modulation holds promise for treating various disorders. mdpi.comnih.gov

One area of focus has been the development of radioligands for in vivo imaging of CB1 receptors, which can aid in understanding the receptor's role in both normal physiology and disease states. nih.gov A notable example is [¹²³I]AM281, a derivative of the potent and selective CB1 antagonist SR141716A. nih.govnih.gov In [¹²³I]AM281, the N-piperidin-1-yl group of SR141716A is replaced with an N-morpholin-4-yl group, and the 5-(4-chlorophenyl) substituent is replaced with a 5-(4-[¹²³I]iodophenyl) group. nih.gov This modification results in a ligand with a lower lipophilicity compared to its parent compound, a desirable characteristic for in vivo imaging agents as it can lead to reduced nonspecific binding in the brain. nih.gov

Studies have demonstrated that [¹²³I]AM281 exhibits rapid entry into the brain and displays appropriate regional binding specificity. nih.gov Its binding can be displaced by other known cannabinoid receptor ligands, confirming its interaction with CB1 receptors. nih.gov The affinity of the non-radiolabeled precursor, AM281, for CB1 receptors is in the low nanomolar range, indicating a high binding potential. nih.gov The development of such radioligands is crucial for advancing our understanding of the endocannabinoid system and its implications in various neurological and psychiatric conditions. mdpi.comnih.gov

Dopamine D4 Receptor Ligand Studies

The dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors and is primarily expressed in the cortico-basal ganglia network of the brain. nih.govnih.gov This localization suggests its involvement in modulating motor function and cognitive processes, making it a target of interest for neurological and psychiatric disorders. nih.govnih.gov

Research has focused on developing selective D4R antagonists. nih.gov Early efforts identified the morpholine scaffold as a promising starting point, leading to the discovery of potent and selective D4R antagonists. nih.gov However, these initial compounds often suffered from metabolic liabilities, such as high intrinsic clearance, which limited their therapeutic potential. nih.gov

Subsequent research has explored alternative scaffolds, such as 3- or 4-benzyloxypiperidines, to improve the in vitro and in vivo stability of D4R antagonists. nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding these efforts. For example, it was found that a 4-chlorophenyl group attached to a pyrazole ring and a 4-substituted piperidine were optimal for D4 receptor affinity. drugbank.com Further modifications, such as introducing a phenethyl group on the basic nitrogen and altering the aromatic heterocycle to an isoxazole or pyrimidine, led to compounds with nanomolar antagonist activity at the human D4 receptor and high selectivity over other dopamine receptor subtypes. drugbank.com

Computational modeling, guided by the X-ray crystal structure of the D4 receptor, has been instrumental in understanding the key interactions between ligands and the receptor. nih.govnih.gov These studies have identified crucial interactions with specific amino acid residues, such as Asp115 and Phe410, which are present in many potent D4R antagonists. nih.gov This structural understanding allows for further scaffold diversification and chemical optimization to design more effective and stable D4R ligands. nih.gov

Sigma Receptor Ligands

Sigma receptors, which are classified into σ1 and σ2 subtypes, represent unique non-opioid binding sites that have garnered significant interest as therapeutic targets for a range of diseases, including cancer. mdpi.comsigmaaldrich.comnih.gov The σ2 receptor, in particular, is overexpressed in numerous tumor cell lines, making it an attractive target for both cancer diagnosis and therapy. mdpi.com

The development of selective σ2 receptor ligands is an active area of research. nih.gov These ligands can be used for diagnostic imaging of tumors using techniques like positron emission tomography (PET) and single-photon emission computerized tomography (SPECT). mdpi.com Moreover, σ2 receptor agonists have demonstrated antiproliferative and cytotoxic activity in tumor cells, both in vitro and in vivo. mdpi.com

The design of novel sigma receptor ligands often involves modifying existing scaffolds to enhance affinity and selectivity. For instance, siramesine, a known sigma receptor ligand, has been used as a template to develop new derivatives with improved properties. nih.govacs.org Modifications to the spiro-joined isobenzofuran and the indole N-substitution regions of siramesine, by replacing them with different cyclic amines or introducing various substituents, have led to compounds with high σ2 receptor affinity and selectivity. nih.govacs.org

One strategy in developing new σ2 receptor ligands is the creation of bifunctional molecules. sigmaaldrich.com These ligands can incorporate a photo-crosslinking moiety, such as a benzophenone, and an affinity tag, like biotin, attached via click chemistry. sigmaaldrich.com This approach allows for the study of the σ2 receptor protein through chemical biology techniques, aiding in the identification and characterization of this important therapeutic target. sigmaaldrich.com

The structural diversity of sigma receptor ligands has made the development of pharmacophore models challenging. acs.org However, several models have been proposed that identify key features for σ1 receptor binding, including a basic nitrogen atom, two hydrophobic groups, and a hydrogen-bonding center. acs.org These models, along with ongoing structural studies, will continue to guide the rational design of new and more effective sigma receptor ligands for cancer therapy and diagnosis. mdpi.comnih.govacs.org

Anti-proliferative and Anticancer Activities

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules with a wide range of biological activities, including anticancer properties. nih.govnih.gove3s-conferences.org Morpholine derivatives have been extensively investigated for their potential to inhibit the growth of various cancer cell lines. e3s-conferences.orgnih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the morpholine ring and associated aromatic systems plays a crucial role in determining the anticancer potency. e3s-conferences.org For example, the presence of a halogen group on an aromatic ring substituted on the morpholine moiety has been shown to increase the inhibitory activity against certain cancer cell lines, such as HepG2. e3s-conferences.org

Several morpholine-containing compounds have demonstrated significant cytotoxic activities against a variety of cancer cell lines, including those of the lung, colon, and breast. researchgate.net For instance, certain 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have shown potent cytotoxic effects against H460, HT-29, and MDA-MB-231 cell lines, with activities many times greater than the reference compound GDC-0941. researchgate.net

The anticancer activity of morpholine derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com The mechanisms underlying these effects are varied and can involve the modulation of key signaling pathways implicated in cancer progression. nih.govmdpi.com

It is important to note that a promising anticancer agent is generally considered to have an IC₅₀ value of 10 µM or less. mdpi.com Furthermore, a high selectivity index (SI), which indicates a preferential cytotoxic action against cancer cells over normal cells, is a critical parameter in the development of new cytotoxic drugs. mdpi.com The continued exploration of morpholine derivatives, guided by SAR studies and mechanistic investigations, holds the potential for the discovery of novel and effective anticancer agents. e3s-conferences.orgnih.gov

Other Pharmacological Effects of Morpholine Derivatives

The versatility of the morpholine scaffold extends beyond its applications in anticancer research, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govnih.gove3s-conferences.org This wide range of biological effects underscores the importance of the morpholine moiety as a privileged structure in drug design and development. nih.gov

Anti-inflammatory and Analgesic Effects: Certain morpholine derivatives have been shown to possess anti-inflammatory and analgesic properties. researchgate.net The mechanism of action for some of these compounds involves the inhibition of prostaglandin synthesis, a key pathway in inflammation and pain signaling. researchgate.net

Antiviral and Antimicrobial Activities: The morpholine ring is a component of several antiviral and antimicrobial agents. nih.gove3s-conferences.org For example, Linezolid, an antibiotic containing a morpholine cycle, is used clinically to treat bacterial infections. researchgate.net Additionally, novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and shown to have potent antimicrobial activity against a range of bacteria and fungi. researchgate.net

Antihyperlipidemic and Antioxidant Properties: Some morpholine derivatives have been investigated for their potential to lower lipid levels and combat oxidative stress. nih.govresearchgate.net For instance, certain 2-biphenylyl morpholine derivatives have been found to inhibit lipid peroxidation, a key process in oxidative damage. researchgate.net

Other CNS Activities: Beyond its use in targeting specific receptors like dopamine and cannabinoid receptors, the morpholine moiety is found in drugs with other central nervous system effects. researchgate.net For example, Viloxazine, an antidepressant, and Reboxetine, used in the treatment of anxiety, both contain a morpholine ring. researchgate.net

The diverse pharmacological profile of morpholine derivatives highlights the significant contribution of this heterocyclic scaffold to medicinal chemistry. nih.govnih.gov Its favorable physicochemical and metabolic properties, combined with its synthetic accessibility, make it a valuable building block for the development of new therapeutic agents targeting a wide array of diseases. nih.gove3s-conferences.org

Molecular Mechanisms of Action

The ability of morpholine-containing compounds to interact with target proteins, such as kinases, is a significant factor in their therapeutic activity. nih.gov These interactions can lead to the modulation of signaling pathways that are dysregulated in various diseases, including cancer. nih.govnih.gov For example, the anti-proliferative effects of many morpholine derivatives are a result of their ability to induce cell cycle arrest and apoptosis through interactions with specific cellular targets. mdpi.com

The molecular mechanisms of action for morpholine derivatives are diverse and target-dependent. nih.gov They can range from the direct inhibition of enzyme activity to the allosteric modulation of receptor function. nih.gov The continued investigation of these mechanisms, through a combination of experimental and computational approaches, is essential for advancing our understanding of how these compounds exert their therapeutic effects and for the development of next-generation drugs. nih.govnih.gov

Ligand-Protein Interactions and Binding Modes

The biological activity of this compound and its derivatives is fundamentally governed by their interactions with protein targets. nih.gov The precise nature of these ligand-protein interactions, including the specific binding modes and the forces that stabilize the complex, determines the compound's affinity, selectivity, and ultimately, its pharmacological effect. nih.govresearchgate.net

The binding of a ligand to a protein is a dynamic process that can be described by different models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The "induced fit" model, which posits that the protein's binding site can change its conformation upon ligand binding, is particularly relevant for many flexible ligands and proteins. nih.gov

The forces driving ligand-protein binding are multifaceted and include a combination of enthalpic and entropic contributions. nih.gov Key non-covalent interactions that stabilize the ligand-protein complex include:

Hydrogen bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on both the ligand and the protein. cecam.org

Hydrophobic interactions: The burial of nonpolar surfaces upon ligand binding is a major driving force for complex formation. cecam.orgbiorxiv.org

Electrostatic interactions: These include salt bridges and π-cation interactions, which can be important for charged or aromatic ligands. cecam.orgbiorxiv.org

Halogen bonds: In the case of halogenated compounds like this compound, halogen bonds can form between the iodine atom and an electron-rich group on the protein, contributing to binding affinity. biorxiv.org

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying ligand-protein interactions. researchgate.netcecam.org These methods can predict the binding mode of a ligand within a protein's active site and identify the key amino acid residues involved in the interaction. researchgate.netcecam.org This information is invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve their binding affinity and selectivity. researchgate.net

For example, in the context of kinase inhibitors, understanding the interactions with specific residues in the ATP-binding pocket is essential for designing potent and selective compounds. researchgate.net Similarly, for receptor ligands, identifying the key interactions that differentiate between receptor subtypes is crucial for achieving the desired pharmacological profile. nih.gov The detailed analysis of ligand-protein interactions at the atomic level provides a solid foundation for the development of new and improved therapeutic agents. nih.govbiorxiv.org

Cellular Pathways and Signaling Cascades

The introduction of this compound and its derivatives into biological systems can trigger a cascade of molecular events, significantly impacting cellular behavior. Research into morpholine-containing compounds has revealed their potential to modulate critical cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. While direct studies on this compound are limited, the extensive research on structurally related morpholine derivatives provides a strong basis for understanding its likely mechanisms of action.

The morpholine moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to interact with key proteins involved in cell survival and proliferation. news-medical.net The presence of a benzyl (B1604629) group, particularly one substituted with a halogen like iodine, can further influence the compound's biological activity, potentially enhancing its ability to interfere with cancer cell signaling. nih.gov

Apoptosis is a crucial process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer. Many anticancer agents function by reactivating this dormant cell death program. Morpholine derivatives have been frequently identified as potent inducers of apoptosis. nih.gov

One of the primary mechanisms by which these compounds are thought to induce apoptosis is through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Some morpholine substituted quinazoline derivatives have been shown to interact with the active cavity of Bcl-2, likely inhibiting its anti-apoptotic function and tipping the balance towards cell death. nih.gov

The table below summarizes the effects of some morpholine derivatives on apoptotic pathways.

Compound ClassKey FindingsAffected Proteins/PathwaysReference
Morpholine Substituted QuinazolinesInduce apoptosis as the primary mode of cell death.Bcl-2 family proteins nih.gov
Isatin and Quinazoline HybridsModulate the expression of pro-apoptotic and anti-apoptotic proteins.Apoptotic protein expression nih.gov

It is plausible that this compound derivatives could exert similar effects, binding to and inhibiting anti-apoptotic proteins like Bcl-2, thereby initiating the caspase cascade and leading to programmed cell death.

In addition to apoptosis, the regulation of the cell cycle is another critical target for anticancer therapies. The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints.

Several studies have demonstrated that morpholine derivatives can induce cell cycle arrest, primarily at the G1 or G2/M phases. nih.govnih.gov For instance, certain morpholine substituted quinazoline derivatives have been found to inhibit cell proliferation by causing an arrest in the G1 phase of the cell cycle. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively halting their proliferation.

The table below details the impact of specific morpholine derivatives on cell cycle regulation.

CompoundCell LineEffect on Cell CycleReference
AK-3 (a morpholine substituted quinazoline)SHSY-5YG1 phase arrest nih.gov
AK-10 (a morpholine substituted quinazoline)SHSY-5YG1 phase arrest nih.gov

The mechanism behind this cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov By interfering with the activity of these key cell cycle regulators, morpholine derivatives can prevent the progression of the cell cycle.

The pro-apoptotic and cell cycle inhibitory effects of morpholine derivatives are often downstream consequences of their interaction with major intracellular signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. These pathways are central to cell growth, survival, and proliferation, and their aberrant activation is common in many cancers. nih.govoncotarget.comresearchgate.net

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation. nih.govtocris.com Several morpholine-containing compounds have been developed as inhibitors of this pathway. nih.govoncotarget.com The morpholine ring is often a key feature in these inhibitors, with its oxygen atom forming a crucial hydrogen bond in the kinase's active site. nih.govtocris.com By inhibiting PI3K or its downstream effector Akt, these compounds can suppress pro-survival signals and promote apoptosis.

The MAPK signaling cascade , which includes the ERK, JNK, and p38 MAPK pathways, plays a vital role in transmitting extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation and differentiation. nih.gov Dysregulation of the MAPK pathway is a frequent event in cancer. researchgate.net While less documented than PI3K/Akt inhibition, it is conceivable that certain benzylmorpholine derivatives could modulate components of the MAPK pathway, contributing to their anticancer effects.

The following table summarizes the interaction of some morpholine derivatives with these key signaling pathways.

Compound ClassTargeted PathwayMechanism of ActionReference
Morpholino-pyrimidinesPI3K/mTORDual inhibition of PI3K and mTOR nih.gov
ZSTK474 (a morpholine-containing compound)PI3KInhibition of Class I PI3K isoforms oncotarget.com

Given the established role of the morpholine moiety in targeting the PI3K/Akt pathway, it is highly probable that this compound and its derivatives could also function as inhibitors of this critical signaling cascade, contributing to their potential as anticancer agents. The iodobenzyl group may further enhance this activity through specific interactions within the kinase domain.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine parameters like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and dipole moments, which are fundamental to understanding a molecule's reactivity and stability. researchgate.netuni-greifswald.de A thorough review of scientific literature indicates that specific quantum chemical calculation studies focused explicitly on 4-(4-Iodobenzyl)morpholine have not been published. While studies exist for related morpholine (B109124) derivatives, such as 4-acetylmorpholine, these findings cannot be directly extrapolated to the title compound due to differences in the substituent on the morpholine nitrogen. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. ekb.eg This technique is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity by analyzing binding affinity scores and specific interactions like hydrogen bonds and hydrophobic contacts. nih.govjournalcra.com Despite the common application of this method to various morpholine-containing scaffolds in medicinal chemistry, specific molecular docking studies detailing the interactions and binding affinities of this compound with any particular biological target are not available in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a view of its conformational flexibility and the stability of its interaction with a biological target. nih.govmdpi.com MD simulations can validate the results of molecular docking by assessing how the ligand-receptor complex behaves in a simulated physiological environment. Such studies are critical for confirming the stability of predicted binding poses. nih.gov A comprehensive search of published research reveals a lack of specific molecular dynamics simulation studies conducted on this compound to analyze its conformational landscape or the stability of its binding to any protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.govscispace.com This requires a dataset of structurally related molecules with experimentally determined activities. Literature searches indicate that no QSAR models have been developed specifically for a series of compounds that includes this compound, as there is no available dataset of its analogs with corresponding biological activity data.

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound. springernature.comeijppr.com These computational models evaluate parameters such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for drug-likeness based on the molecule's structure. nih.govmdpi.comfrontiersin.orgamazonaws.com While numerous web-based tools and software packages are available for these predictions, no published studies were found that specifically report the in silico ADME and pharmacokinetic profile of this compound.

Preclinical and Translational Research Perspectives

In Vitro Biological Evaluations and Assays

In vitro studies are fundamental to characterizing the biological activity of a novel compound. For a molecule like 4-(4-Iodobenzyl)morpholine, a series of laboratory-based assays would be employed to determine its potential therapeutic effects and mechanism of action. These evaluations are critical in the early stages of drug discovery to identify promising candidates for further development. nih.gov

Typically, the initial assessment would involve screening the compound against a panel of biological targets, such as enzymes and receptors, to identify any significant interactions. nih.gov For instance, given the prevalence of morpholine (B109124) derivatives in central nervous system (CNS) drug discovery, this compound could be evaluated in receptor binding assays for various neurotransmitter receptors. nih.gov Additionally, enzyme inhibition assays would be conducted to ascertain if the compound can modulate the activity of key enzymes implicated in disease pathways. researchgate.net

Should initial screenings yield positive results, more detailed studies would follow to elucidate the compound's structure-activity relationship (SAR). This involves synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect biological activity. e3s-conferences.org The morpholine ring itself is recognized for its ability to enhance potency and modulate pharmacokinetic properties. nih.gov

Data from in vitro assays are typically presented in tables summarizing key parameters such as:

IC50/EC50 values: The concentration of the compound required to inhibit or activate a biological process by 50%.

Binding affinities (Ki/Kd): A measure of how strongly the compound binds to its target.

Enzyme kinetics: Data describing how the compound affects the rate of an enzymatic reaction.

Without specific studies on this compound, no such data table can be provided.

In Vivo Preclinical Studies

The selection of an appropriate animal model is crucial for the relevance of in vivo research. nih.gov The choice of model depends on the therapeutic area of interest. For example, if in vitro data suggested that this compound has potential as an anticancer agent, it would be tested in rodent models with induced or transplanted tumors. researchgate.net Similarly, if CNS activity was indicated, rodent models of neurological or psychiatric disorders would be employed. nih.gov

In these models, researchers would assess the compound's ability to produce the desired therapeutic effect. For instance, in an oncology study, this would involve measuring tumor growth inhibition. In a neuroscience study, it might involve observing behavioral changes. A large body of in vivo studies has demonstrated the potential of morpholine derivatives to not only increase potency but also to confer desirable drug-like properties. nih.gov

Key data from in vivo pharmacological studies are often summarized in tables, which would typically include:

Efficacy data: Measurements of the therapeutic effect in the animal model (e.g., percentage of tumor growth inhibition, changes in behavioral scores).

Pharmacokinetic parameters: Metrics such as absorption, distribution, metabolism, and excretion (ADME) of the compound.

Pharmacodynamic markers: Measurements of the compound's effect on its biological target in the living animal.

As no in vivo studies on this compound have been published, a data table with these specifics cannot be generated.

Radiopharmaceutical Development and Imaging Applications (Focus on Iodine)

The presence of an iodine atom in the structure of this compound makes it a candidate for development as a radiopharmaceutical for nuclear medicine imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov This involves replacing the stable iodine atom with a radioactive isotope of iodine.

For SPECT imaging, Iodine-123 is a commonly used radionuclide due to its favorable decay characteristics and imaging properties. mdpi.com If labeled with Iodine-123, [¹²³I]this compound could potentially be used to visualize and quantify the distribution of its biological target in the body. For PET imaging, Iodine-124 is a suitable long-lived positron emitter. nih.gov [¹²⁴I]this compound could offer high-resolution, quantitative imaging capabilities. nih.gov

The development of such a radiopharmaceutical would involve several steps, including the synthesis of a suitable precursor molecule for radiolabeling, the development of a robust radiolabeling method, and preclinical evaluation in animal models to confirm that the radiolabeled compound retains its affinity for its target and has favorable imaging characteristics. mdpi.com

Drug Discovery and Development Pipelines for Morpholine Derivatives

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in biologically active compounds. nih.govepa.gov This is due to its advantageous physicochemical properties, which can improve a compound's solubility, permeability, and metabolic stability. nih.gov

The drug discovery and development pipeline for a new morpholine derivative like this compound would follow a standard path:

Target Identification and Validation: Identifying a biological target that is relevant to a particular disease.

Lead Discovery: Screening a library of compounds to find initial "hits" that interact with the target.

Lead Optimization: Modifying the chemical structure of the hits to improve their potency, selectivity, and drug-like properties. This is where the SAR studies mentioned earlier are critical.

Preclinical Development: Conducting the in vitro and in vivo studies described in the preceding sections.

Clinical Trials: Evaluating the safety and efficacy of the drug candidate in humans.

Numerous approved drugs and clinical candidates contain the morpholine moiety, highlighting its importance in pharmaceutical research and development. e3s-conferences.org

Biomarker Identification and Translational Research

A biomarker is a measurable indicator of a biological state or condition. In the context of drug development, biomarkers can be used to diagnose disease, predict treatment response, or monitor disease progression. If this compound were found to bind to a specific biological target that is upregulated in a particular disease, it could potentially be developed as a biomarker.

For instance, if its radioiodinated form ([¹²³I]- or [¹²⁴I]this compound) shows high uptake in tumors that overexpress a certain receptor, it could be used as a diagnostic imaging agent to identify patients who are most likely to benefit from a therapy that targets that receptor. This is a key aspect of translational research, which aims to "translate" findings from basic science into new medical treatments. The development of such imaging biomarkers is a growing area of research in personalized medicine. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-(4-Iodobenzyl)morpholine, and how can purity be optimized?

A nucleophilic substitution reaction between morpholine and 4-iodobenzyl bromide in the presence of a base (e.g., K₂CO₃) is a standard method. The reaction typically proceeds in polar aprotic solvents like acetonitrile under reflux (70–80°C for 6–12 hours) . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Analytical techniques such as NMR (¹H/¹³C), IR, and HPLC-PDA are critical for verifying structural integrity and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Spectroscopy : ¹H NMR (δ 3.6–3.8 ppm for morpholine protons; δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 50–70 ppm for morpholine carbons; δ 90–100 ppm for C-I bond) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ at m/z 318.04).
  • Elemental Analysis : Validate C, H, N, and I content (±0.3% theoretical).
    Cross-validation with IR (C-I stretch ~500 cm⁻¹) ensures structural consistency .

Q. How should this compound be stored to maintain stability?

Store in amber glass vials under inert gas (N₂/Ar) at −20°C. Avoid exposure to light, moisture, and strong oxidizers. Shelf life exceeds 12 months under these conditions, as per stability studies on analogous morpholine derivatives .

Q. What are the solubility properties of this compound in common solvents?

Solvent Solubility (mg/mL)
DMSO>50
Ethanol20–25
Water<0.1
Data extrapolated from structurally similar benzylmorpholine analogs, where solubility in PBS (pH 7.4) is typically <5 μM .

Q. How can researchers quantify this compound in complex matrices?

Use reverse-phase HPLC (C18 column, 30°C) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Calibration curves (R² > 0.99) across 0.1–100 μg/mL ensure precision (±2% RSD). Spectrophotometric validation at λmax ~275 nm is also feasible .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved beyond 70%?

  • Reaction Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.
  • Catalysis : Add KI (10 mol%) to enhance nucleophilic displacement efficiency.
  • Workup : Employ continuous extraction with dichloromethane to minimize product loss .
    Yields >85% have been reported for analogous iodobenzyl compounds using these methods .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from residual solvents or rotameric equilibria. Use variable-temperature NMR (25–60°C) to confirm dynamic effects.
  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) and DFT calculations (for electronic structure) to reconcile spectral anomalies .

Q. What strategies mitigate iodine loss during functionalization reactions?

  • Protection : Temporarily replace iodine with a trimethylsilyl group during reactive steps (e.g., Grignard reactions).
  • Mild Conditions : Use Pd-catalyzed cross-couplings (Suzuki-Miyaura) at ≤60°C to preserve the C-I bond.
    Post-functionalization, confirm iodine retention via XPS or ICP-MS .

Q. How to design enzyme inhibition assays for this compound?

  • Target Selection : Focus on cytochrome P450 isoforms (e.g., CYP2A13) due to structural similarity to inhibitory benzylmorpholines .
  • Assay Protocol :
    • Incubate test compound (0.1–100 μM) with recombinant CYP enzymes.
    • Monitor metabolite formation via LC-MS/MS (e.g., coumarin 7-hydroxylation for CYP2A13).
    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).
      Report Ki values via Cheng-Prusoff equation for competitive inhibition .

Q. How to evaluate metabolic stability in hepatic microsomes?

  • Procedure :
    • Incubate 10 μM compound with human liver microsomes (1 mg/mL) and NADPH.
    • Sample at 0, 5, 15, 30, and 60 min.
    • Quench with ice-cold acetonitrile and analyze via LC-MS.
  • Data Analysis : Calculate t₁/₂ using first-order kinetics. Compounds with t₁/₂ > 40 min are considered stable. Cross-validate with recombinant CYP phenotyping to identify major metabolizing enzymes .

Q. Notes

  • Data Contradictions : Variations in synthetic yields or spectral data may arise from differences in starting material purity or instrumentation. Always replicate experiments across ≥3 batches .
  • Safety : Follow GHS protocols for handling iodinated compounds—use fume hoods and PPE (gloves, lab coat) .

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Feasible Synthetic Routes

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4-(4-Iodobenzyl)morpholine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.